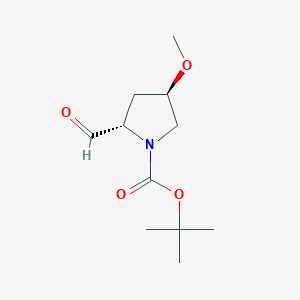

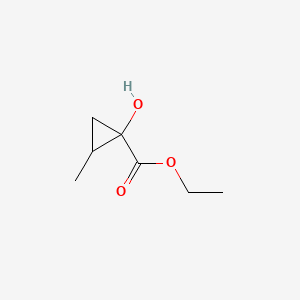

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide, also known as IBTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. IBTQ is a tetrahydroquinoline derivative that has been synthesized through a multi-step process involving various reagents and solvents. Additionally, this paper will list future directions for the research and development of IBTQ.

Scientific Research Applications

Oxidation and Reactivity Studies

Research by Hoshino et al. (2001) explored the oxidation of N-acyl- and N-methanesulfonyl tetrahydro-7-methoxyisoquinolin-6-ols, leading to the quantitative production of compounds that could undergo further transformations depending on the substituents involved. This study highlights the versatility of sulfonamide derivatives in facilitating diverse chemical reactions, which could be applied in the synthesis of complex molecules (Hoshino, Suzuki, & Ogasawara, 2001).

Enzyme Inhibition for Drug Discovery

Quinolinyl sulfonamides have been identified as potent inhibitors of methionine aminopeptidase (MetAP), a target for antibacterial and cancer therapies, as shown in a study by Huang et al. (2006). This suggests the potential pharmaceutical applications of sulfonamide derivatives in targeting specific enzymes involved in disease processes (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Antimicrobial Activity

A study by Fadda et al. (2016) on the synthesis of novel N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives demonstrated their antimicrobial and antifungal activities. These findings reveal the potential of sulfonamide derivatives in developing new antimicrobial agents, highlighting the significance of such compounds in addressing resistance to existing drugs (Fadda, El-Mekawy, & AbdelAal, 2016).

Antioxidant Property Exploration

Lakshman et al. (2020) synthesized an anthraquinone analogue, 2-chloro-5-(methylsulfonamide) anthraquinone, and assessed its antioxidant properties. The study provides insights into the role of sulfonamide derivatives in enhancing antioxidant activity, suggesting potential applications in developing therapies for oxidative stress-related diseases (Lakshman, Murthy, & Rao, 2020).

Synthesis Techniques and Catalytic Applications

Grudova et al. (2020) reported on the synthesis and characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives, showcasing the importance of F⋯O interactions. This study illustrates the advanced techniques in organic synthesis and the role of sulfonamide derivatives in facilitating complex reactions, which could be beneficial in the synthesis of new materials or catalysts (Grudova, Gil, Khrustalev, Nikitina, Sinelshchikova, Grigoriev, Kletskov, Frontera, & Zubkov, 2020).

properties

IUPAC Name |

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-10(2)14(17)16-8-4-5-11-9-12(6-7-13(11)16)15-20(3,18)19/h6-7,9-10,15H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWPKGIAABFVLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-4-[3-[(3-methyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzenesulfonamide](/img/structure/B2569536.png)

![2-(Chloromethyl)-6,7-dihydro-4H-pyrano[3,4-D][1,3]oxazole](/img/structure/B2569538.png)

![3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide](/img/structure/B2569546.png)

![6-(3-methoxypropyl)-4,7,8-trimethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2569550.png)